7-Fluoro-4-hydroxy-2H-chromen-2-one
Overview
Description
7-Fluoro-4-hydroxy-2H-chromen-2-one is a chemical compound with the molecular formula C9H5FO3 . It is a derivative of coumarin, a type of lactone .
Synthesis Analysis
The synthesis of 7-Fluoro-4-hydroxy-2H-chromen-2-one and its derivatives has been a topic of interest for many researchers . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is explored to optimize the synthesis conditions .Molecular Structure Analysis
The molecular structure of 7-Fluoro-4-hydroxy-2H-chromen-2-one can be analyzed using various techniques such as DFT calculations at the B3LYP/6-31G** level .Chemical Reactions Analysis
7-Fluoro-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions. For instance, it can react with 1,4-dibromobutane to afford 7-(4-bromobutoxy)-2H-chromen-2-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Fluoro-4-hydroxy-2H-chromen-2-one can be determined using various techniques. For instance, Differential Scanning Calorimetry and Thermogravimetry Analysis can be used .Scientific Research Applications
Antioxidant Properties and Biological Interactions
7-Fluoro-4-hydroxy-2H-chromen-2-one, as a derivative of coumarins, exhibits a range of biological properties. Its 2H-chromen-2-one core is responsible for its broad range of biological activities including anticoagulant, anti-neurodegenerative, antioxidant, anticancer, and antimicrobial activities. The core's aromatic ring allows for various interactions, and the lactone ring can hydrogen-bond with amino acid residues in different enzymes and receptors. Additionally, the planar structure and charge delocalization contribute to the coumarins' characteristic fluorescence and antioxidant properties, acting as free radical scavengers or preventing free radical formation by chelating metal ions (Torres et al., 2014).
Synthetic Applications
The compound serves as a core structure for various secondary metabolites with significant pharmacological importance. Due to the limited quantities produced by natural sources, synthetic procedures for derivatives like 6H-benzo[c]chromen-6-ones have been developed. Various protocols, such as Suzuki coupling reactions for biaryl synthesis, radical mediated cyclization, and metal or base catalyzed cyclization, have been described in literature to synthesize these important structures (Mazimba, 2016).
Fluoroalkylation in Aqueous Media
The compound's fluoroalkylated groups play a crucial role in the development of pharmaceuticals, agrochemicals, and functional materials, due to their unique effects on the physical, chemical, and biological properties of a molecule. Aqueous fluoroalkylation has been explored as an environment-friendly method, contributing to green chemistry. The reactions in water or in the presence of water include trifluoromethylation, difluoromethylation, monofluoromethylation, and other conversions under environment-friendly conditions (Song et al., 2018).
Fluorine in Protein Design
The inclusion of highly fluorinated analogs of hydrophobic amino acids in proteins can lead to novel chemical and biological properties. Fluorination is a strategy to enhance the stability of proteins against chemical and thermal denaturation, while maintaining structure and biological activity. The challenge remains in synthesizing large proteins containing specifically fluorinated residues, but biosynthetic methods for introducing noncanonical amino acids into proteins are expanding the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).
Future Directions
properties
IUPAC Name |
7-fluoro-4-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWKHPJLMMGTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)C=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715932 | |
Record name | 7-Fluoro-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-hydroxycoumarin | |
CAS RN |
2145-27-9 | |
Record name | 7-Fluoro-4-hydroxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2145-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-FLUORO-4-HYDROXYCOUMARIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.